

C16-Urea-Ceramide: A Powerful Tool for Studying Ceramide Channels in Membranes

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Compound of Interest

Compound Name: C16-Urea-Ceramide

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of sphingolipids that play a critical role in various cellular processes, including apoptosis, cell signaling, and membrane biophysics.[1][2] One of their most fascinating functions is the ability to self-assemble into channels within biological membranes, particularly the mitochondrial outer membrane, leading to its permeabilization and the release of pro-apoptotic factors.[1][3][4] C16-Ceramide, a common naturally occurring ceramide, is known to form these protein-permeable channels.[5][6] **C16-Urea-Ceramide** is a synthetic analog of C16-Ceramide designed to enhance the study of these channels. By replacing the amide linkage with a urea group, the hydrogen-bonding capability of the molecule is increased, leading to the formation of more stable and numerous channels.[1] This makes **C16-Urea-Ceramide** an invaluable tool for investigating the structural and functional aspects of ceramide channels and for developing potential therapeutics that target these pathways.

Mechanism of Action

The prevailing model for ceramide channel formation is the "barrel-stave" model, where columns of ceramide molecules arrange to form a central pore.[5][7] These columns are stabilized by hydrogen bonds between the amide groups of adjacent ceramide molecules.[7] **C16-Urea-Ceramide** enhances this process by providing additional hydrogen bond donors and

acceptors through its urea linkage, thereby stabilizing the channel structure.^[1] This increased stability translates to a higher propensity for channel formation and potentially larger and more stable pores compared to its natural counterpart, C16-Ceramide.

Quantitative Data Summary

The following tables summarize key quantitative data related to the study of ceramide channels, providing a comparative overview for experimental design.

Table 1: Conductance of Ceramide Channels in Planar Phospholipid Membranes

Ceramide Type	Concentration (mol %)	Single-Channel Conductance (nS)	Estimated Pore Diameter (nm)	Reference
C2-Ceramide	Not Specified	1 - >200	0.8 - 11	^[8]
C16-Ceramide	5	Not Specified	Not Specified	^[8]
C16-Urea-Ceramide	Not Specified	Not Specified	Not Specified	

Note: Specific conductance values for **C16-Urea-Ceramide** are not readily available in the provided search results and would require dedicated experimental investigation.

Table 2: Effects of Ceramide Analogs on Membrane Permeabilization

Ceramide Analog	Effect on Hydrogen Bonding	Channel Formation in Mitochondrial Outer Membrane	Reference
C16-Ceramide (Natural)	Baseline	Yes	^[1]
1-O-methyl-C16-Ceramide	Reduced	Forms transient, unstable channels	^[1]
C16-Urea-Ceramide	Increased	Forms more channels	^[1]

Experimental Protocols

Protocol 1: Reconstitution of **C16-Urea-Ceramide** Channels in Planar Lipid Bilayers

This protocol describes the formation of a planar lipid bilayer and the incorporation of **C16-Urea-Ceramide** to study channel activity.

Materials:

- Phospholipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)
- **C16-Urea-Ceramide** stock solution (in an appropriate solvent like ethanol or DMSO)
- Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
- Planar bilayer setup (cup and chamber) with Ag/AgCl electrodes
- Low-noise voltage-clamp amplifier
- Data acquisition system

Methodology:

- **Prepare the Bilayer:** Form a planar lipid bilayer across a small aperture (100-200 μm) in a partition separating two aqueous compartments using the monolayer method.[\[8\]](#)
- **Incorporate **C16-Urea-Ceramide**:** Add **C16-Urea-Ceramide** from the stock solution to one or both aqueous compartments to achieve the desired final concentration. The ceramide will spontaneously insert into the bilayer.
- **Electrophysiological Recording:** Apply a transmembrane potential using the Ag/AgCl electrodes and record the resulting ionic current through the membrane using the voltage-clamp amplifier.
- **Data Analysis:** Analyze the current recordings to identify discrete steps corresponding to the opening and closing of single channels. Determine the single-channel conductance by dividing the current step amplitude by the applied voltage.

Protocol 2: Mitochondrial Outer Membrane Permeabilization (MOMP) Assay

This protocol assesses the ability of **C16-Urea-Ceramide** to induce the release of pro-apoptotic proteins from isolated mitochondria.

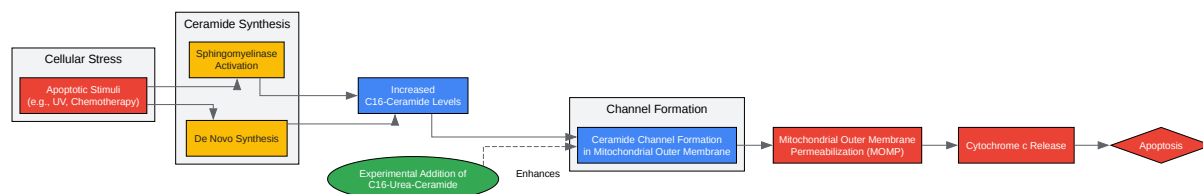
Materials:

- Isolated mitochondria from a suitable source (e.g., rat liver)
- **C16-Urea-Ceramide** stock solution
- Mitochondrial incubation buffer
- Reagents for detecting released proteins (e.g., antibodies for cytochrome c for Western blotting, or substrates for enzymatic assays of adenylate kinase)
- Spectrophotometer or Western blotting apparatus

Methodology:

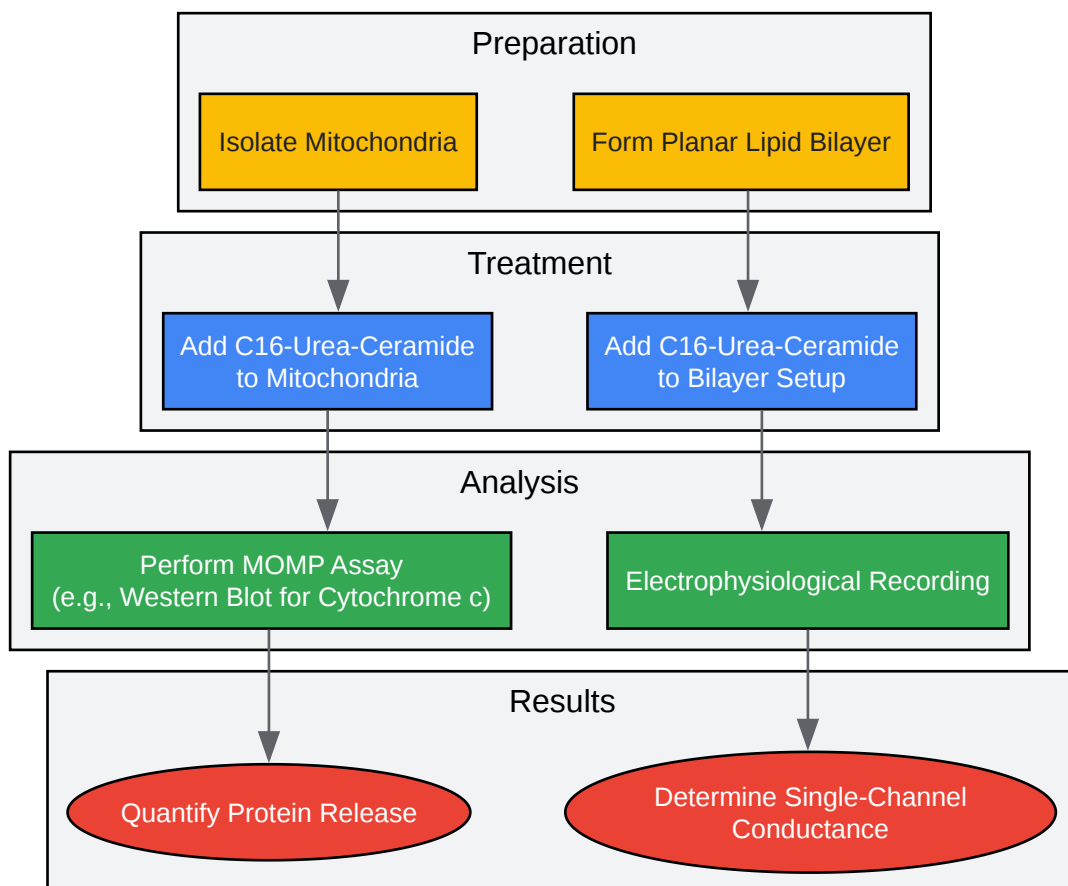
- **Isolate Mitochondria:** Isolate mitochondria from fresh tissue using standard differential centrifugation protocols.
- **Incubate with C16-Urea-Ceramide:** Resuspend the isolated mitochondria in the incubation buffer and treat with varying concentrations of **C16-Urea-Ceramide**. Include a vehicle control.
- **Incubation:** Incubate the mitochondrial suspensions for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- **Separate Mitochondria from Supernatant:** Centrifuge the samples to pellet the mitochondria.
- **Analyze Supernatant:** Carefully collect the supernatant and assay for the presence of released intermembrane space proteins like cytochrome c or adenylate kinase. This can be done qualitatively by Western blotting or quantitatively using an appropriate enzymatic assay.

Visualizations



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Caption: Ceramide-mediated apoptosis pathway.



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Caption: Experimental workflow for studying **C16-Urea-Ceramide**.



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Caption: **C16-Urea-Ceramide**'s enhanced properties.

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- To cite this document: BenchChem. [C16-Urea-Ceramide: A Powerful Tool for Studying Ceramide Channels in Membranes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044049#c16-urea-ceramide-for-studying-ceramide-channels-in-membranes]

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